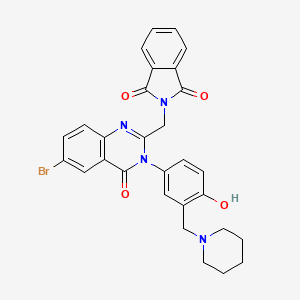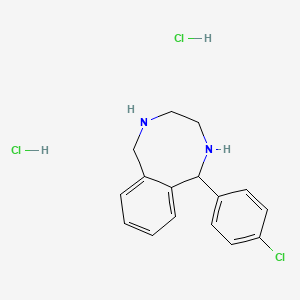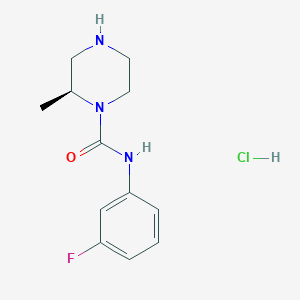
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride typically involves the reaction of 3-fluoroaniline with 2-methylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more efficient and sustainable synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-N-(3-chlorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride
- (2S)-N-(3-bromophenyl)-2-methylpiperazine-1-carboxamide hydrochloride
- (2S)-N-(3-methylphenyl)-2-methylpiperazine-1-carboxamide hydrochloride
Uniqueness
The presence of the fluorophenyl group in (2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide hydrochloride distinguishes it from its analogs, as fluorine atoms can significantly influence the compound’s electronic properties and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C12H17ClFN3O |
|---|---|
Poids moléculaire |
273.73 g/mol |
Nom IUPAC |
(2S)-N-(3-fluorophenyl)-2-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H16FN3O.ClH/c1-9-8-14-5-6-16(9)12(17)15-11-4-2-3-10(13)7-11;/h2-4,7,9,14H,5-6,8H2,1H3,(H,15,17);1H/t9-;/m0./s1 |
Clé InChI |
HPDZVWZFOMYSSL-FVGYRXGTSA-N |
SMILES isomérique |
C[C@H]1CNCCN1C(=O)NC2=CC(=CC=C2)F.Cl |
SMILES canonique |
CC1CNCCN1C(=O)NC2=CC(=CC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


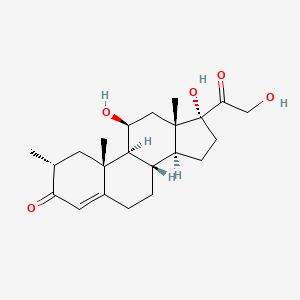
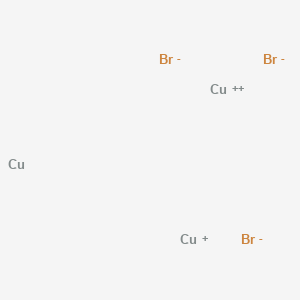
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

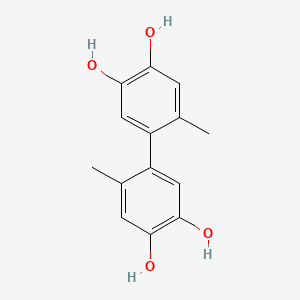
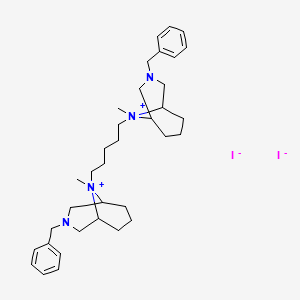
![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
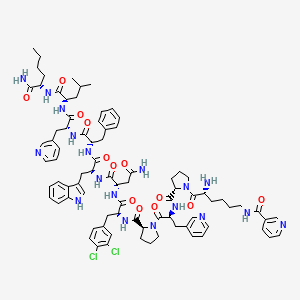
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
